Agnósido

Descripción general

Descripción

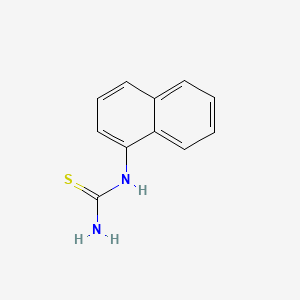

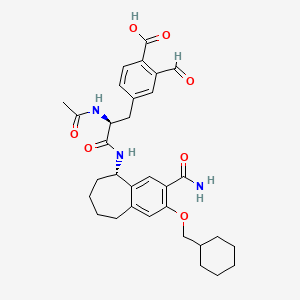

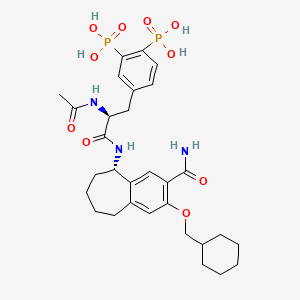

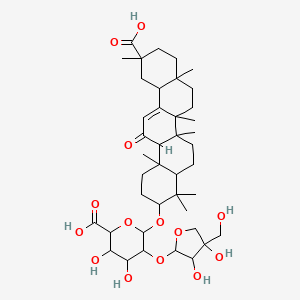

El agnusido es un glucósido iridoide que se encuentra principalmente en el género Vitex, incluyendo Vitex agnus-castus, Vitex negundo y Vitex cymosa . Está compuesto por aucubina y ácido p-hidroxibenzoico . El agnusido es reconocido por sus actividades farmacológicas y biológicas, incluyendo efectos antioxidantes, estrogénicos, antiinflamatorios y antimicrobianos .

Aplicaciones Científicas De Investigación

El agnusido tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El agnusido ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad estrogénica: Imita al estrógeno y se une a los receptores de estrógeno, influyendo en el equilibrio hormonal.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias.

Actividad antimicrobiana: Interfiere con las membranas celulares microbianas e inhibe el crecimiento microbiano.

Análisis Bioquímico

Biochemical Properties

Agnuside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a cyclooxygenase 2 inhibitor, which means it can interfere with the action of cyclooxygenase 2, an enzyme involved in the inflammatory process . Additionally, Agnuside has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions .

Cellular Effects

Agnuside has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Agnuside has estrogenic effects that are mediated via up-regulation of estrogen-inducible genes . This means that Agnuside can mimic the action of estrogen, a hormone that plays a crucial role in regulating various cellular functions.

Molecular Mechanism

The molecular mechanism of Agnuside involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Agnuside exerts its effects by competitively binding to α- and β-estradiol receptors, which are estrogen receptors . This binding interaction leads to the activation of estrogen-related genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Agnuside have been observed to change over time. Studies have shown that Agnuside is relatively stable and does not degrade quickly . Long-term effects of Agnuside on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of Agnuside vary with different dosages in animal models. For example, oral administration of Vitex agnus-castus extract, which contains Agnuside, at a dosage of 200 mg/kg in Sprague–Dawley rats improved the oxidative status of mammary tumor tissue . High doses of Agnuside may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Agnuside is involved in various metabolic pathways, including those related to its anti-inflammatory and estrogenic effects. It interacts with enzymes such as cyclooxygenase 2 and estrogen receptors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity.

Transport and Distribution

Agnuside is transported and distributed within cells and tissues through various mechanisms. Studies have shown that nanoemulsion formulations can improve the solubility and permeability of Agnuside, enhancing its bioavailability and distribution within the body . This improved transport and distribution are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of Agnuside is essential for its activity and function. Agnuside has been found to localize in specific cellular compartments, where it can exert its effects on target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide Agnuside to specific organelles within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El agnusido generalmente se extrae de fuentes vegetales en lugar de sintetizarse químicamente. El proceso de extracción implica varios pasos:

Secado y molienda: El material vegetal, generalmente hojas o frutos, se seca y se muele hasta obtener un polvo fino.

Extracción con solvente: El material en polvo se somete a extracción con solvente utilizando solventes como etanol o metanol.

Métodos de producción industrial

En un entorno industrial, el proceso de extracción se escala utilizando extractores Soxhlet a gran escala o sistemas de extracción continua. La elección del solvente y el método de extracción se optimiza para obtener el máximo rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El agnusido experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El agnusido se puede hidrolizar para producir aucubina y ácido p-hidroxibenzoico.

Oxidación: Puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.

Escisión del enlace glucosídico: El enlace glucosídico en el agnusido se puede escindir en condiciones ácidas o enzimáticas.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) o hidrólisis enzimática utilizando glucosidasas.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Escisión del enlace glucosídico: Condiciones ácidas o enzimas específicas como la β-glucosidasa.

Principales productos

Hidrólisis: Aucubina y ácido p-hidroxibenzoico.

Oxidación: Varios derivados oxidados dependiendo de las condiciones de reacción.

Comparación Con Compuestos Similares

Compuestos similares

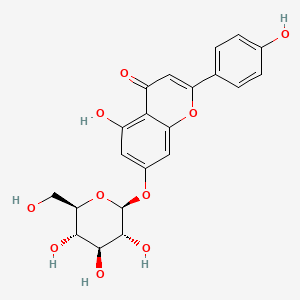

Aucubina: Otro glucósido iridoide que se encuentra en las especies de Vitex.

Casticina: Un glucósido flavonoide que se encuentra en Vitex agnus-castus.

Vitexina: Un glucósido flavonoide que se encuentra en varias plantas, incluidas las especies de Vitex.

Singularidad del agnusido

El agnusido es único debido a su combinación de propiedades antioxidantes, estrogénicas, antiinflamatorias y antimicrobianas. Si bien otros compuestos como la aucubina y la casticina comparten algunas de estas propiedades, la combinación específica de efectos del agnusido lo hace particularmente valioso en aplicaciones medicinales y farmacéuticas .

Propiedades

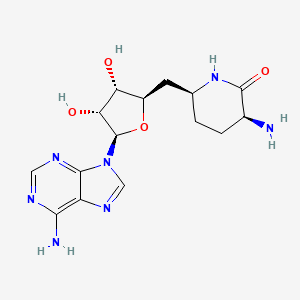

IUPAC Name |

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLACGTLACKLUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11027-63-7 | |

| Record name | Agnuside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)